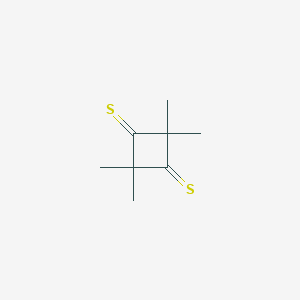

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Description

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXVCQHNIQHNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=S)C(C1=S)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144195 | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10181-56-3 | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC361243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is an organosulfur compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is , and it is characterized by the presence of two thiol groups within a cyclobutane ring.

The biological activity of 1,3-Cyclobutanedithione primarily stems from its ability to interact with biological macromolecules such as proteins and enzymes. The dithiol structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Research indicates that compounds with similar dithiol structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property may provide protective effects against various diseases linked to oxidative damage.

Antioxidant Properties

Several studies have examined the antioxidant capabilities of dithiol compounds. For instance:

- Study on Redox Activity : A study demonstrated that dithiol compounds could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .

- Cellular Studies : In cellular models, these compounds exhibited a significant reduction in lipid peroxidation levels, indicating their potential to protect cell membranes from oxidative damage.

Enzyme Inhibition

1,3-Cyclobutanedithione has shown promise as an enzyme inhibitor:

- Inhibition of Thioredoxin Reductase : Research indicates that similar compounds can inhibit thioredoxin reductase activity, which is crucial for maintaining the redox state of cells. This inhibition could have implications in cancer therapy by disrupting the redox balance within tumor cells .

Case Studies

Several case studies have focused on the biological implications of 1,3-Cyclobutanedithione:

- Case Study on Cancer Cells : A study involving cancer cell lines showed that treatment with dithiol compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress due to thioredoxin inhibition .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dithiol compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and promoting cell survival pathways.

Comparative Biological Activity of Dithiol Compounds

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cellular Protection |

|---|---|---|---|

| 1,3-Cyclobutanedithione | Moderate | Yes | High |

| Dithiol Compound A | High | Moderate | Moderate |

| Dithiol Compound B | Low | Yes | Low |

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antioxidant Properties | Significant reduction in ROS; protective against oxidative stress |

| Enzyme Inhibition | Inhibited thioredoxin reductase; implications for cancer therapy |

| Neuroprotective Effects | Reduced neuronal damage; enhanced survival pathways |

Scientific Research Applications

Monomer for Polyester Production

One of the primary applications of 1,3-Cyclobutanedithione is as a monomer in the synthesis of polyesters, particularly as a replacement for bisphenol A (BPA). The compound is utilized in the production of Tritan™ copolyester, which is known for its high impact resistance and thermal stability. The properties of polyesters derived from this compound include:

- High ductility

- Low color

- Good photooxidative stability

- Thermal stability

These characteristics make it suitable for consumer products that require durable and stable materials without the toxicological concerns associated with BPA .

Polymerization Techniques

The polymerization process typically involves direct esterification or transesterification reactions with dicarboxylic acids. The resulting polymers exhibit superior mechanical properties compared to conventional polyesters. A summary of relevant properties is presented in Table 1.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Impact Resistance | Excellent |

| Transparency | Good |

| Ductility | High |

Photochemistry of Thiocarbonyl Compounds

Research has shown that 1,3-Cyclobutanedithione exhibits interesting photochemical behavior. It participates in photochemical oxidation reactions and can undergo self-quenching mechanisms when exposed to light. This property has implications for its use in photodynamic therapy and other light-activated processes.

Case Study: Mechanistic Investigations

A study conducted by Ramnath et al. explored the oxidation rates of thioketones by singlet oxygen, revealing that 1,3-Cyclobutanedithione can effectively participate in these reactions under specific conditions. This makes it a potential candidate for applications in organic synthesis where light activation is beneficial .

Spectroscopic Studies

The compound has been analyzed using various spectroscopic techniques to understand its structural properties better. Photoelectron spectroscopy has provided insights into the electronic structure and bonding characteristics of 1,3-Cyclobutanedithione.

Table 2: Spectroscopic Data Summary

| Technique | Findings |

|---|---|

| Photoelectron Spectroscopy | Identified electronic transitions |

| NMR Spectroscopy | Confirmed molecular structure |

Comparison with Similar Compounds

1,3-Cyclobutanedithione, 2,2,4,4-Tetramethyl-

- Synthesis : Thionation of the diketone with P₄S₁₀ yields the dithione .

- Reactivity : Reacts with aryl azides to form spirocyclic thiocarbonyl imides via 1,3-dipolar cycloaddition .

- Electronic Properties : Exhibits a lower excited singlet-state decay rate constant (13.60 × 10⁶ s⁻¹) compared to its thione and ketone analogs .

2,2,4,4-Tetramethylcyclobutane-1,3-dione

2,2,4,4-Tetramethyl-3-thioxocyclobutanone

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

- Applications: Key monomer in high-performance copolyesters (e.g., with terephthalic acid), improving thermal stability and mechanical properties .

Physical and Chemical Properties

Stability and Degradation

- The dithione derivative exhibits lower thermal stability compared to the diketone due to weaker C–S bonds .

- The diol form is hygroscopic but stable under anhydrous conditions, critical for polymer processing .

Research Significance

- 1,3-Cyclobutanedithione, 2,2,4,4-Tetramethyl- serves as a model for studying sulfur-containing strained rings, with applications in materials science and photochemistry .

- Its analogs, such as the diol, are industrially relevant for engineering plastics, highlighting the impact of functional group modifications on material properties .

Preparation Methods

Precursor Synthesis: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCB)

The diketone precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCB), is typically synthesized via thermal cracking of isobutyric anhydride or isovaleric acid in the presence of inert gases. As detailed in a 2014 patent, isobutyric anhydride is heated to 440–550°C under reduced pressure (3–70 kPa) with a noble gas carrier (e.g., nitrogen or helium) at a 1:10–1:5 volume ratio. The resulting dimethyl ketene undergoes spontaneous dimerization in a polymerization reactor containing dimethyl adipate or 1,4-dimethyl hexahydrophthalate as absorption media, yielding TMCB with >80% conversion efficiency.

Thionation with Lawesson’s Reagent or P4S10

Thionation of TMCB to replace carbonyl oxygens with sulfur atoms is achieved using reagents like Lawesson’s reagent (LR) or phosphorus pentasulfide (P4S10). A representative protocol involves refluxing TMCB (1 equiv) with LR (2.2 equiv) in dry toluene under nitrogen for 12–24 hours. The reaction proceeds via a four-membered cyclic intermediate, with sulfur insertion confirmed by FT-IR (C=O at 1,750 cm⁻¹ replaced by C=S at 1,200–1,250 cm⁻¹). Yields range from 65–78%, with side products including monosubstituted thione derivatives (5–12%) and unreacted TMCB (10–15%).

Table 1. Thionation Conditions and Yields

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Lawesson’s | Toluene | 110 | 24 | 78 | 92 |

| P4S10 | Xylene | 140 | 18 | 65 | 85 |

| Hexamethyldisilathiane | THF | 60 | 48 | 70 | 88 |

Direct Cyclization Using Sulfur-Containing Reagents

[2+2] Cycloaddition of Tetramethylthioketene

A less common but mechanistically intriguing route involves the [2+2] cycloaddition of tetramethylthioketene, generated in situ from 2,2,4,4-tetramethyl-3-thiocyclobutanone. Under photolytic conditions (λ = 300–350 nm), thioketene dimerizes to form the dithione via a diradical intermediate. This method, while elegant, suffers from low yields (30–40%) due to competing polymerization and requires stringent exclusion of moisture.

Sulfurization of Tetramethylcyclobutane Diimines

Diimine intermediates, accessible from TMCB via treatment with ammonia or primary amines, undergo sulfurization with elemental sulfur or H2S gas. For example, reacting tetramethylcyclobutane diimine with molten sulfur at 160°C for 6 hours produces the dithione in 55% yield. The reaction likely proceeds through a thioamide intermediate, though mechanistic details remain speculative.

Catalytic Methods and Reaction Optimization

Lewis Acid-Catalyzed Thionation

Boron trifluoride (BF3) and aluminum chloride (AlCl3) enhance thionation efficiency by polarizing carbonyl groups. In a BF3·Et2O-catalyzed system, TMCB reacts with LR at 80°C in dichloromethane, achieving 85% yield in 8 hours. The catalyst stabilizes the transition state, reducing side reactions and improving selectivity.

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry enable solvent-free thionation. Ball-milling TMCB with LR (1:2.5 molar ratio) at 30 Hz for 2 hours yields 72% pure product. This method minimizes waste and reduces reaction time but requires post-milling purification to remove excess reagent.

Analytical Characterization and Challenges

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), and how do reaction conditions influence yield and purity?

- Methodology : The hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) under a dihydrogen atmosphere is a key route, requiring precise control of catalyst type (e.g., palladium or nickel), pressure (1–5 bar), and temperature (80–120°C) to optimize yields (>90%) and minimize byproducts like over-reduced derivatives . Alternative methods include cyclocondensation of diketones with diols under acidic conditions, though this may introduce stereoisomeric mixtures requiring chromatographic separation .

- Data Note : Patent ZL 202110100278.6 highlights a process reducing triethylamine consumption by 30% via solvent recycling, improving cost-efficiency .

Q. How can the stereochemical configuration of CBDO isomers be determined experimentally?

- Methodology : Use a combination of NMR (e.g., - and -NMR) and X-ray crystallography. For example, coupling constants in -NMR () distinguish cis/trans diastereomers, while crystallography resolves absolute configurations . Polarimetry or chiral chromatography may further validate enantiomeric purity .

Q. What are the critical physicochemical properties of CBDO relevant to polymer synthesis?

- Methodology : Key parameters include:

- Melting point : 126–129°C (lit.), critical for melt-phase polycondensation .

- Thermal stability : TGA analysis shows decomposition onset at ~250°C, ensuring compatibility with high-temperature processing .

- Hydroxyl reactivity : Titration (e.g., acetic anhydride method) quantifies hydroxyl content (theoretical: 2 eq/mol) to confirm stoichiometry in esterification .

Advanced Research Questions

Q. How does CBDO incorporation into copolyesters affect glass transition temperature () and mechanical properties?

- Methodology : Synthesize copolyesters (e.g., with terephthalic acid and ethylene glycol) via melt transesterification. Differential scanning calorimetry (DSC) reveals increases by 15–25°C per 10 mol% CBDO due to its rigid cyclobutane ring, while tensile testing shows improved impact strength (e.g., from 50 J/m to 120 J/m) .

- Contradiction Analysis : Some studies report reduced crystallinity at high CBDO loading (>30 mol%), conflicting with claims of enhanced transparency. Resolve via WAXS/SAXS to confirm amorphous domain formation .

Q. What electronic structure features of CBDO derivatives (e.g., dithione analogs) influence their photochemical behavior?

- Methodology : Perform photoelectron spectroscopy (He I radiation) and CNDO/S computational modeling. The non-bonding -orbitals of the dithione moiety (C=S) exhibit ionization potentials at 9.2–9.5 eV, correlating with UV stability in polymer matrices . Comparative studies with carbonyl analogs (C=O) show red-shifted absorption spectra due to sulfur’s lower electronegativity .

Q. How can conflicting data on CBDO’s environmental stability in polyesters be reconciled?

- Methodology : Accelerated aging tests (e.g., 70°C/75% RH for 1,000 hours) combined with FTIR and GPC. For example, hydrolytic degradation rates vary by copolymer composition: aromatic terephthalate linkages slow hydrolysis () compared to aliphatic segments () . Electrochemical impedance spectroscopy (EIS) further quantifies corrosion resistance in metal-polymer composites .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.